![molecular formula C26H18N2OS B2744438 N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 314028-15-4](/img/structure/B2744438.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in the treatment of various diseases such as cancer, bacterial infections, convulsions, diabetes, and fungal infections .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, D. J. Jethava and co-workers synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed by various spectroscopic techniques such as 1H and 13C NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on their melting points, IR spectra, 1H NMR, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. Recent synthetic developments have led to new benzothiazole-based compounds that exhibit in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds have shown better inhibition potency compared to standard reference drugs, making them promising candidates for the development of new anti-tubercular therapies .
Anti-Inflammatory and Analgesic Properties
Derivatives of benzothiazole, such as the one , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant effects in experimental models, suggesting their potential use in managing pain and inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antibacterial Agents
The benzothiazole core has been incorporated into various compounds with potent antibacterial properties. QSAR modeling of synthesized benzothiazole derivatives has identified several compounds as potent antibacterial agents, showing profound activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Benzothiazole derivatives have been explored for their potential in cancer treatment. The structural flexibility of benzothiazole allows for the synthesis of compounds that can act as inhibitors of tyrosine kinase receptors, which are overexpressed in various cancers. This makes them valuable as anti-invasive agents with potential activity against solid tumors and leukemia .
Antifungal Applications
Compounds featuring the benzothiazole moiety have been found to exhibit antifungal activity. Specific derivatives have been more active against fungal strains such as Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae, compared to other synthesized derivatives, indicating their potential as antifungal agents .
Optical and Electron Acceptor Properties
Benzothiazole possesses a wide range of properties, including optical and electron acceptor properties. These characteristics make it suitable for various applications in materials science, such as the development of organic semiconductors and photovoltaic materials .
Wirkmechanismus
Target of Action
The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide, also known as N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE, has been found to have anti-tubercular properties . It has been shown to have inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The primary target of this compound is the enzyme DprE1 , which is essential for the survival of the bacterium .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death . The compound also has anti-inflammatory properties, showing inhibitory effects against COX-1 , an enzyme involved in inflammation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the synthesis of arabinogalactan, a key component of the bacterial cell wall . This leads to the death of the bacterium . The compound’s anti-inflammatory effects are due to its inhibition of COX-1, which reduces the production of prostaglandins, molecules that promote inflammation .
Pharmacokinetics
The compound’s potent inhibitory effects against mycobacterium tuberculosis and cox-1 suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis, leading to its potential use as an anti-tubercular agent . Its anti-inflammatory effects could also be beneficial in conditions where inflammation plays a role .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of the compound
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of benzothiazole derivatives include the structural modification of hit compounds and the development of new anti-MERS-CoV drug research . The synthesis of C2-substituted benzothiazoles has received much attention, and a number of drugs containing the benzothiazole core are commercially used to treat different pathologies .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2OS/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCLDMYOFIRRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


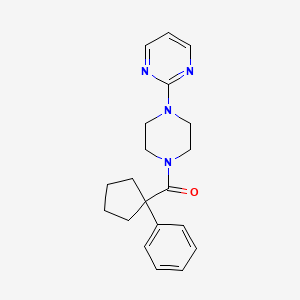
![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)
![2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2744360.png)
![4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2744361.png)
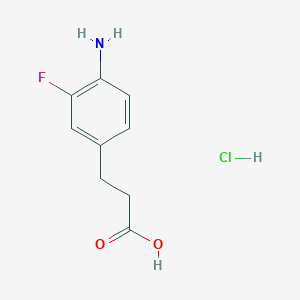
![N-[(1-Benzyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2744364.png)
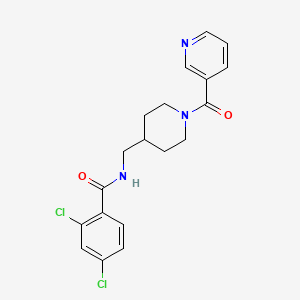
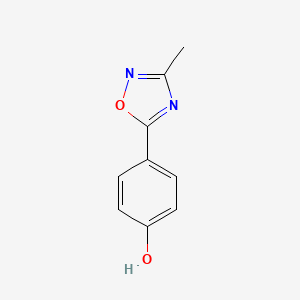

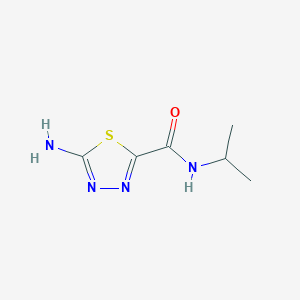
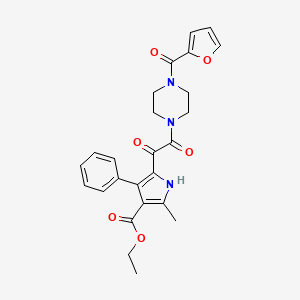
![[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2744377.png)
![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)